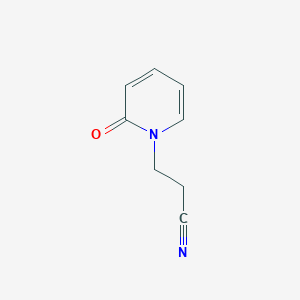

3-(2-oxopyridin-1(2H)-yl)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-oxopyridin-1(2H)-yl)propanenitrile” is a chemical compound that has been studied for its potential applications . It is a derivative of 2-oxo-pyridine .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions . For instance, a new series of 2-oxo-pyridine derivatives were designed and synthesized based on an N - (ethyl benzoate) moiety .Molecular Structure Analysis

The molecular structure of “3-(2-oxopyridin-1(2H)-yl)propanenitrile” can be determined using different spectroscopic techniques such as FT-IR and NMR .Chemical Reactions Analysis

The chemical reactions involving “3-(2-oxopyridin-1(2H)-yl)propanenitrile” have been studied . For example, it has been used in the formation of [Rh(BID)(CO)(PX 3)] complexes .Applications De Recherche Scientifique

Cancer Therapy

“3-(2-oxopyridin-1(2H)-yl)propanenitrile” could potentially be used in cancer therapy. Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . A series of 1H-pyrrolo [2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported . Among them, compound 4h exhibited potent FGFR inhibitory activity .

Inhibition of Cell Proliferation

This compound could potentially inhibit cell proliferation. In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Inhibition of Cell Migration and Invasion

“3-(2-oxopyridin-1(2H)-yl)propanenitrile” could potentially inhibit the migration and invasion of cells. Compound 4h significantly inhibited the migration and invasion of 4T1 cells .

Drug Development

This compound could potentially be used in the development of new drugs. Compound 4h, with low molecular weight, would be an appealing lead compound which was beneficial to the subsequent optimization .

Study of FGFR Signaling Pathway

“3-(2-oxopyridin-1(2H)-yl)propanenitrile” could potentially be used in the study of the FGFR signaling pathway. The FGFR signaling pathway is an important and proven target for cancer therapeutics .

Study of Signal Transduction Pathways

This compound could potentially be used in the study of signal transduction pathways. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Orientations Futures

Propriétés

IUPAC Name |

3-(2-oxopyridin-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-5-3-7-10-6-2-1-4-8(10)11/h1-2,4,6H,3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTBYZQWCCOBSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326200 |

Source

|

| Record name | 3-(2-Oxopyridin-1(2H)-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-oxopyridin-1(2H)-yl)propanenitrile | |

CAS RN |

25386-51-0 |

Source

|

| Record name | NSC525259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Oxopyridin-1(2H)-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1296941.png)

![3-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B1296963.png)

![3H-Imidazo[4,5-b]pyridine, 4-oxide](/img/structure/B1296967.png)

![Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-](/img/structure/B1296968.png)